molecular formula C8H6N2O3 B1273523 2-Methyl-6-nitrophenyl isocyanate CAS No. 56327-78-7

2-Methyl-6-nitrophenyl isocyanate

Cat. No.: B1273523
CAS No.: 56327-78-7
M. Wt: 178.14 g/mol
InChI Key: WIYDOZQPANZDMW-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrophenyl isocyanate is an aromatic isocyanate compound with the molecular formula C8H6N2O3. It is characterized by the presence of a methyl group at the second position, a nitro group at the sixth position, and an isocyanate group attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Scientific Research Applications

Safety and Hazards

2-Methyl-6-nitrophenyl isocyanate is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of 2-Methyl-6-nitrophenyl isocyanate. Given the interest in isocyanates and isothiocyanates for their potential anti-cancer properties , this could be a promising area for future investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-nitrophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-6-nitroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

2-Methyl-6-nitroaniline+Phosgene2-Methyl-6-nitrophenyl isocyanate+Hydrochloric acid\text{2-Methyl-6-nitroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Methyl-6-nitroaniline+Phosgene→2-Methyl-6-nitrophenyl isocyanate+Hydrochloric acid

Another method involves the use of non-phosgene routes, such as the reaction of 2-methyl-6-nitroaniline with carbon monoxide and a suitable catalyst. This method is considered safer and more environmentally friendly compared to the phosgene route .

Industrial Production Methods

Industrial production of this compound typically employs the phosgene method due to its efficiency and high yield. advancements in non-phosgene methods are being explored to reduce the environmental and health risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitrophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Ureas: Formed from the reaction with amines.

    Carbamates (Urethanes): Formed from the reaction with alcohols.

    Carbon Dioxide and Amines: Formed from the reaction with water.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methyl and nitro groups on the phenyl ring. These substituents influence its reactivity and make it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2-isocyanato-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-3-2-4-7(10(12)13)8(6)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYDOZQPANZDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393752
Record name 2-Methyl-6-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56327-78-7
Record name 2-Methyl-6-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-nitrophenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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